5-Chloro-1,6-naphthyridin-8-ol
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Overview
Description
5-Chloro-1,6-naphthyridin-8-ol is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a chlorine atom at the 5th position and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,6-naphthyridin-8-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-amino-2-chloronicotinonitrile with suitable reagents to form the desired naphthyridine ring system. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,6-naphthyridin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its pharmacological activities, it is being investigated for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,6-naphthyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the chlorine and hydroxyl substituents.
5-Bromo-1,6-naphthyridin-8-ol: A similar compound with a bromine atom instead of chlorine.
1,8-Naphthyridine: An isomer with nitrogen atoms at different positions in the ring system.
Uniqueness
5-Chloro-1,6-naphthyridin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl group contributes to its ability to form hydrogen bonds, influencing its interaction with biological targets .
Properties
IUPAC Name |
5-chloro-1,6-naphthyridin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-10-7(5)6(12)4-11-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLBWCVLMQDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2Cl)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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